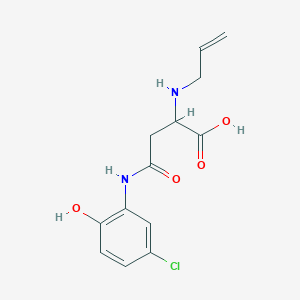

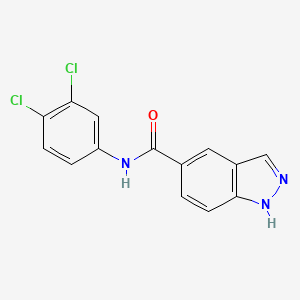

![molecular formula C20H19N3O3 B2530316 6-(4-methoxybenzyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 874594-30-6](/img/structure/B2530316.png)

6-(4-methoxybenzyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-(4-methoxybenzyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” belongs to the class of pyrimido[4,5-d]pyrimidines . Pyrimidopyrimidines or tetra-azanaphthalenes are two fused pyrimidine rings with four possible structural isomers . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .

Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidines involves various methods. One such method involves the chlorination of 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylic acid with phosphorus oxychloride, yielding the respective 4-chloro-2-phenylpyrimidine-5-carboxylic acid. This is then treated with ammonia in ethanol to give the amine, which is cyclized to the desired product .Molecular Structure Analysis

Pyrimidopyrimidines are characterized by two fused pyrimidine rings, each containing two nitrogen atoms. The structure may also include a single nitrogen atom at the ring junction .Chemical Reactions Analysis

The reactivity of pyrimido[4,5-d]pyrimidines is influenced by the substituents linked to the ring carbon and nitrogen atoms . For instance, the introduction of electron-releasing moieties on position-2 of the core pyrimidine in tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine causes activity enhancement .Aplicaciones Científicas De Investigación

Anticancer Properties

The compound has garnered interest due to its potential anticancer activity. Researchers have explored its effects on various cancer cell lines. For instance, thiazolopyrimidine derivatives related to this compound demonstrated excellent anticancer activity against human cancer cell lines and primary chronic lymphocytic leukemia (CLL) cells. These derivatives induced apoptosis by inhibiting cyclin-dependent kinase (CDK) enzymes .

Synthesis and Characterization

The compound was synthesized through a three-step reaction, with the condensation reaction of protected vanillin and 2-chloro-4,6-dimethylpyrimidine being the most efficient step. The overall yield was 72%. Characterization was performed using nuclear magnetic resonance (NMR), high-resolution mass spectrometry, and theoretical density functional theory (DFT) calculations. The experimental and theoretical spectra matched well, validating the compound’s structure .

Spectroscopic Properties

Compound 7 exhibits interesting spectroscopic properties. UV-visible spectroscopy and steady-state fluorescence emission studies were conducted in solvents of varying polarities. Notably, it displayed a solvatochromism effect, with higher molar extinction coefficients and fluorescence quantum yields in toluene compared to acetonitrile or methanol. This sensitivity to solvent polarity makes it a promising candidate for further investigation .

Curcumin Analog

The compound is considered a curcumin analog. Curcumin, a natural polyphenol found in turmeric, has been extensively studied for its health benefits. By synthesizing analogs like this compound, researchers aim to enhance specific properties while retaining the underlying bioactivity of curcumin .

Potential Drug Development

Given its structural similarity to curcumin, this compound may serve as a starting point for drug development. Researchers could explore modifications to improve its pharmacological properties, bioavailability, and target specificity. Investigating its interactions with cellular pathways and receptors could lead to novel therapeutic agents .

Solvatochromism Studies

The solvatochromic behavior observed in compound 7 suggests its potential use as a sensor or probe for solvent polarity. Understanding how its fluorescence properties change in different environments could have applications in analytical chemistry and materials science .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

6-[(4-methoxyphenyl)methyl]-4-phenyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-26-15-9-7-13(8-10-15)11-23-12-16-17(19(23)24)18(22-20(25)21-16)14-5-3-2-4-6-14/h2-10,18H,11-12H2,1H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHMOKRYXLMMCJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-methoxybenzyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

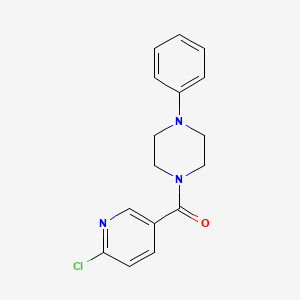

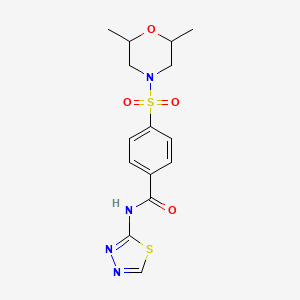

![(Z)-2,4-dichloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2530233.png)

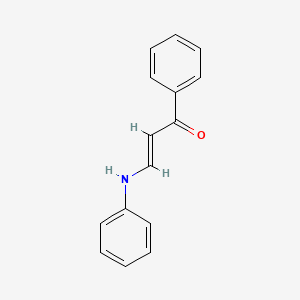

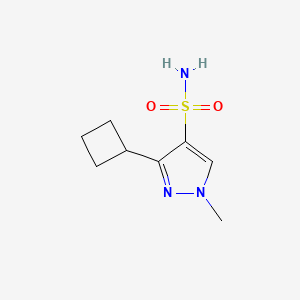

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2530236.png)

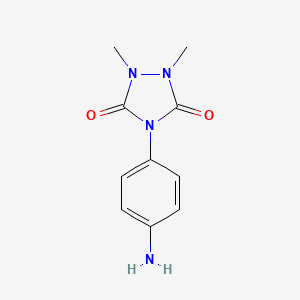

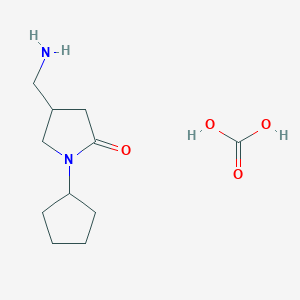

![Ethyl 2-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2530239.png)

![Methyl 4-(2-ethoxyphenyl)-6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2530249.png)

![6-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione](/img/structure/B2530252.png)